Product packaging for 4-Amino-3-methylbutan-1-ol(Cat. No.:CAS No. 75694-86-9)

4-Amino-3-methylbutan-1-ol

Cat. No.: B2545201
CAS No.: 75694-86-9
M. Wt: 103.165
InChI Key: QZSYAXJCRMECOT-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Amino Alcohol Chemistry

4-Amino-3-methylbutan-1-ol, with the chemical formula C5H13NO, is classified as a branched-chain amino alcohol. chemsrc.com This classification stems from its molecular structure, which features a butane (B89635) backbone with a methyl group at the third carbon and both an amino (-NH2) and a hydroxyl (-OH) functional group. cymitquimica.com The presence of these two different functional groups on a branched carbon chain imparts the molecule with specific chemical properties and reactivity. smolecule.com

The branched nature of its carbon skeleton distinguishes it from linear amino alcohols, influencing its steric and electronic properties. This structural characteristic is significant in the context of stereochemistry, as the molecule is chiral. The specific spatial arrangement of the amino and hydroxyl groups, along with the methyl branch, is crucial for its application in stereoselective synthesis. diva-portal.org

Role as a Synthetic Intermediate and Chiral Building Block in Advanced Organic Synthesis

One of the most significant roles of this compound in academia and industry is its function as a synthetic intermediate and a chiral building block. smolecule.comlookchem.com Chiral building blocks are essential in the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can determine its efficacy and safety.

The dual functionality of this compound, possessing both a nucleophilic amino group and a hydroxyl group, allows it to participate in a wide array of chemical reactions. smolecule.com These include nucleophilic substitutions, acylations, and the formation of various derivatives. smolecule.com This versatility makes it a valuable precursor for the synthesis of more complex molecules. For instance, it can be used in the preparation of chiral ligands for asymmetric catalysis, a field focused on developing catalysts that can selectively produce one enantiomer of a product.

Overview of Research Trajectories for Amino Alcohols

Research involving amino alcohols is a dynamic area of organic chemistry, driven by their prevalence in biologically active molecules and their utility as synthetic intermediates. acs.orgdataintelo.com Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering new and efficient ways to synthesize amino alcohols with high stereoselectivity. diva-portal.orgfrontiersin.org This includes the use of asymmetric catalysis, enzymatic transformations, and the development of novel protecting group strategies. frontiersin.org

Applications in Pharmaceutical and Agrochemical Synthesis: Amino alcohols are crucial components in a wide range of pharmaceuticals and agrochemicals. dataintelo.comontosight.ai Research continues to explore the incorporation of unique amino alcohol scaffolds into new drug candidates and crop protection agents.

Exploration of Biological Activity: Many amino alcohols exhibit interesting biological properties, including antimicrobial and antifungal activities. ontosight.aimdpi.com Ongoing research aims to understand the structure-activity relationships of these compounds to develop new therapeutic agents.

Use in Materials Science: The unique properties of amino alcohols, such as their ability to form hydrogen bonds, make them attractive for the development of new polymers and functional materials. cymitquimica.com

The study of compounds like this compound contributes significantly to these research efforts by providing a versatile and chiral platform for the development of new synthetic methods and the discovery of novel molecules with valuable properties.

PropertyValue
Chemical Formula C5H13NO
Molar Mass 103.16 g/mol
Classification Branched-chain amino alcohol
Key Functional Groups Amino (-NH2), Hydroxyl (-OH)
Chirality Chiral

Interactive Data Table: Properties of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B2545201 4-Amino-3-methylbutan-1-ol CAS No. 75694-86-9

Properties

IUPAC Name

4-amino-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(4-6)2-3-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSYAXJCRMECOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75694-86-9
Record name 4-amino-3-methylbutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Iii. Reaction Chemistry and Derivatization Studies of 4 Amino 3 Methylbutan 1 Ol

Functional Group Transformations

The reactivity of the amino and hydroxyl groups can be selectively targeted to yield a variety of derivatives.

The primary alcohol functionality of 4-amino-3-methylbutan-1-ol can be oxidized to afford either the corresponding aldehyde, 4-amino-3-methylbutanal, or the carboxylic acid, 4-amino-3-methylbutanoic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, the use of milder oxidizing agents would favor the formation of the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) would lead to the carboxylic acid. smolecule.comsmolecule.com

A notable application of this transformation is in the chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids. tandfonline.comtandfonline.com This process can start from dimethyl 3-methylglutarate, which undergoes enantioselective hydrolysis catalyzed by pig liver esterase to produce methyl (R)-3-methylglutarate. tandfonline.comtandfonline.com Subsequent chemical steps can then convert the ester or carboxylic acid functionalities into an amino group, ultimately yielding the chiral forms of 4-amino-3-methylbutanoic acid. tandfonline.comtandfonline.com

Table 1: Products of Oxidative Modification

Starting Material Oxidizing Agent Product
This compound Mild Oxidizing Agent 4-Amino-3-methylbutanal

While direct reduction of the primary amino group is not a typical transformation, reductive amination of a related ketone can be a viable route to synthesizing derivatives. For instance, the reductive amination of 4-hydroxy-3-methylbutan-2-one can yield 4-amino-3-methylbutan-2-ol. dtu.dk Native amine dehydrogenases have been studied for their potential in the biocatalytic reductive amination of various ketones to produce chiral amines and amino alcohols. frontiersin.org

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, although it is a poor leaving group (OH-). libretexts.org To enhance its leaving group ability, the hydroxyl group is typically protonated in the presence of a strong acid to form a better leaving group, water (H2O). libretexts.orgmasterorganicchemistry.com This allows for substitution by various nucleophiles. For example, treatment with hydrohalic acids (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide. masterorganicchemistry.com

Another strategy to facilitate nucleophilic substitution is to convert the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, making the carbon atom more susceptible to nucleophilic attack. This approach is commonly used in organic synthesis to introduce a wide range of functional groups. libretexts.org

Synthesis of Complex Derivatives and Analogues

The functional groups of this compound serve as handles for the construction of more elaborate molecules, including heterocyclic systems and metal complexes.

The amino group of this compound and its derivatives can be a key component in the synthesis of nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active compounds.

Triazoles: 3-Amino-1,2,4-triazoles are an important class of heterocycles with various biological activities. nih.govnih.gov General synthetic methods for these compounds often involve the cyclization of intermediates derived from hydrazides or aminoguanidines. nih.govresearchgate.netresearchgate.net While direct incorporation of the this compound moiety into a triazole ring is not explicitly detailed in the provided context, its amino group makes it a potential building block for such syntheses. The synthesis of 1,4-disubstituted-1,2,3-triazoles can be achieved from amino acids, which are first reduced to amino alcohols and then converted to azides for subsequent cycloaddition reactions. nih.gov

Pyrazinones: Pyrazinones are another class of heterocycles found in natural products and pharmacologically active molecules. semanticscholar.org Their synthesis can be achieved through various routes, often involving the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds. semanticscholar.org In the biosynthesis of certain pyrazinones by E. coli, intermediates derived from amino acids undergo condensation and cyclization. nih.govacs.org For example, the biosynthesis of some pyrazinone analogs involves dipeptide ketone intermediates that spontaneously cyclize. nih.govacs.org The structural motif of this compound could potentially be integrated into pyrazinone synthesis, for instance, by utilizing a derivative like 4-amino-3-methylbutanoic acid.

Chiral amino alcohols are valuable ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. alfa-chemistry.com These complexes have applications in catalysis and materials science. alfa-chemistry.comresearchgate.net The nitrogen of the amino group and the oxygen of the hydroxyl group can both coordinate to a metal center, forming a chelate ring which enhances the stability of the complex.

Research has shown the synthesis of various metal complexes with chiral amino alcohols, including those with Zn(II), Cu(II), Co(II), and Ni(II). rsc.orgrsc.org These complexes are often synthesized by reacting the amino alcohol ligand with a metal salt in a suitable solvent. alfa-chemistry.comrsc.org The resulting complexes can exhibit interesting structural features and, in some cases, biological activity. rsc.orgrsc.org For example, certain zinc(II) complexes with chiral amino alcohols have shown cytotoxic effects against human tumor cell lines. rsc.org Titanium complexes with chiral amino alcohol ligands have also been synthesized and investigated for their potential as catalysts in reactions like intramolecular hydroamination. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
4-Amino-3-methylbutanal
4-Amino-3-methylbutanoic acid
Dimethyl 3-methylglutarate
Methyl (R)-3-methylglutarate
4-Amino-3-methylbutan-2-ol
4-Hydroxy-3-methylbutan-2-one
(R)-4-amino-3-methylbutanoic acid
(S)-4-amino-3-methylbutanoic acid
Potassium permanganate
Tosylate
Mesylate
3-Amino-1,2,4-triazole
Pyrazinone
Zinc
Copper
Cobalt
Nickel

Design and Synthesis of Analogues with Modified Backbones

The structural backbone of this compound serves as a versatile scaffold for the synthesis of a variety of analogues. Modifications often target the carbon chain, the amino group, or the hydroxyl group to explore new chemical space and biological activities. These modifications can range from simple functional group interconversions to the construction of complex, polycyclic systems.

A key strategy in analogue design involves creating structures with a high fraction of sp³-hybridized carbon atoms (Fsp³). Molecules with greater three-dimensionality tend to exhibit improved drug-like properties, including higher solubility and lower promiscuity, which can reduce attrition rates during drug discovery. nih.gov For instance, 2-(aminomethyl)-3-methyl-butan-1-ol, an isomer of the parent compound, has been used to synthesize novel tricyclic spiro-lactams, which are considered excellent platforms for creating libraries of drug-like compounds due to their high Fsp³, multiple chiral centers, and low molecular weight. nih.gov

Advanced synthetic methodologies have been developed to create chiral amino alcohols and their derivatives with modified backbones. One such innovative method is aminodealkenylation, which converts C(sp³)–C(sp²) bonds into C(sp³)–N bonds. nih.gov This technique has been successfully used to synthesize chiral primary amines and amino alcohols from molecules in the chiral pool, such as the synthesis of (R)-5-amino-3-methylpentan-1-ol, a close analogue of this compound. nih.gov

Furthermore, biocatalysis offers an environmentally friendly and highly selective route to these structures. Native amine dehydrogenases have been employed for the biocatalytic reductive amination of keto-alcohols, yielding short-chain chiral amino alcohols with high conversion rates and enantioselectivity. whiterose.ac.uk Polyketide synthase (PKS) platforms also represent a novel biosynthetic approach. biorxiv.org By engineering PKS pathways, researchers can produce a range of amino alcohols, including the isomer 4-amino-3-methyl-2-butanol, demonstrating the potential to generate structural diversity through biological means. biorxiv.org

The synthesis of analogues often involves multi-step sequences. For example, analogues containing aromatic moieties, such as 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol, can be synthesized through the reduction of Schiff bases using selective agents like sodium borohydride (B1222165). smolecule.com The adaptability of these synthetic routes allows for the creation of diverse derivatives for further study.

Table 1: Examples of Analogues with Modified Backbones and Synthetic Approaches

Analogue Name Modification from Parent Compound Synthetic Approach Reference
Tricyclic Spiro-Lactams Incorporation into a complex, 3D spirocyclic system from an isomer. Meyers' Lactamization nih.gov
(R)-5-amino-3-methylpentan-1-ol Chain extension (pentan-1-ol vs. butan-1-ol). Aminodealkenylation nih.gov
4-amino-3-methyl-2-butanol Isomerization (position of hydroxyl group). Engineered Polyketide Synthase (PKS) Platform biorxiv.org
(S)-3-aminobutan-1-ol Demethylation at position 3. Biocatalytic Reductive Amination whiterose.ac.uk
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol Addition of a methoxyphenyl group to the amine. Reduction of Schiff Bases smolecule.com

Role in Medicinal Chemistry as a Precursor to Drug Candidates

This compound and its derivatives are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of complex molecules with therapeutic potential. The chiral nature and dual functionality of this amino alcohol make it an attractive starting point for drugs targeting a range of diseases.

A prominent example of its application is in the synthesis of Mavorixafor (also known as AMD11070 or X4P-001). google.comsigmaaldrich.com Mavorixafor is an antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a receptor implicated in multiple diseases, including cancer, HIV, and inflammatory conditions. google.com The synthesis of Mavorixafor involves a condensation reaction between an amino group of a precursor derived from this compound and an aldehyde, forming a crucial imine intermediate. google.com The specific stereochemistry of the amino alcohol precursor is critical for the final biological activity of the drug candidate.

Beyond CXCR4 antagonists, analogues of this compound have been utilized as intermediates for other classes of therapeutic agents. For instance, (S)-2-(4-methoxyphenyl)-3-methylbutan-1-ol, an analogue with a modified backbone, is a key intermediate in the preparation of certain leukotriene receptor antagonists. sigmaaldrich.com These antagonists are investigated for their potential in treating inflammatory conditions like asthma. The structural features of the amino alcohol are essential for achieving the desired shape and functionality to interact effectively with biological targets like G-protein coupled receptors (GPCRs). google.com

The utility of these amino alcohols as precursors stems from their ability to introduce specific stereocenters and provide handles (the amino and hydroxyl groups) for further chemical modification and elaboration into the final complex drug molecule. nih.govnih.gov

Table 2: Drug Candidates Derived from this compound or its Analogues

Drug Candidate / Precursor Therapeutic Target Indication Area Reference
Mavorixafor (AMD11070) C-X-C chemokine receptor type 4 (CXCR4) Cancer, HIV, Inflammatory Diseases google.comsigmaaldrich.com
Leukotriene Receptor Antagonist Leukotriene Receptors Inflammatory Conditions (e.g., Asthma) sigmaaldrich.com

Table 3: List of Mentioned Compounds

Compound Name
This compound
4-[(3-Methylbutan-2-yl)amino]pentan-1-ol
Mavorixafor (AMD11070, X4P-001)
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol
2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride
3-aminobutan-1-ol
(3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol
4-amino-3-methyl-2-butanol
2-(aminomethyl)-3-methyl-butan-1-ol
(R)-5-amino-3-methylpentan-1-ol
(2S,3R)-3-((4-Methoxybenzyl)oxy)-2-methylbutan-1-ol
(S)-2-(4-methoxyphenyl)-3-methylbutan-1-ol

Iv. Advanced Spectroscopic and Analytical Characterization of Amino Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-3-methylbutan-1-ol, both ¹H NMR and ¹³C NMR spectroscopy would provide definitive structural information.

Similarly, the ¹³C NMR spectrum would display five unique signals corresponding to the five carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., attached to an oxygen, a nitrogen, or other carbons). Advanced NMR techniques, such as COSY and HSQC, could be used to further confirm the proton-proton and proton-carbon correlations, respectively. For chiral samples, such as the (S)-enantiomer, chiral shift reagents can be employed in NMR to distinguish between enantiomers and determine enantiomeric purity.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectrum for this compound would exhibit characteristic absorption bands corresponding to its amine and primary alcohol functionalities.

Key expected vibrational frequencies include:

O-H Stretching: A strong, broad absorption band for the hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹.

N-H Stretching: A medium-intensity, two-pronged peak (for the primary amine, -NH₂) in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band.

C-H Stretching: Multiple sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the stretching of sp³ C-H bonds.

N-H Bending: An absorption band around 1590-1650 cm⁻¹.

C-O Stretching: A strong band in the 1050-1150 cm⁻¹ region, characteristic of a primary alcohol.

C-N Stretching: A medium to weak band in the 1020-1250 cm⁻¹ region.

The table below summarizes the expected IR absorption bands for the key functional groups in this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretching3200 - 3600Strong, Broad
Amine (N-H)Stretching3300 - 3500Medium
Alkane (C-H)Stretching2850 - 3000Medium to Strong
Amine (N-H)Bending1590 - 1650Variable
Alcohol (C-O)Stretching1050 - 1150Strong
Amine (C-N)Stretching1020 - 1250Weak to Medium

Raman spectroscopy would provide complementary information, particularly for the C-C backbone and symmetric vibrations, which are often weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of a compound. For this compound (molecular formula C₅H₁₃NO), the monoisotopic mass is 103.09972 Da. uni.lu

In a typical mass spectrum using electrospray ionization (ESI), the compound would be detected as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 104.10700. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 126.08894), may also be observed. uni.lu High-resolution mass spectrometry (HRMS) can measure these masses with high precision, allowing for the unambiguous determination of the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. Common fragmentation pathways for this compound would include the loss of water ([M+H-H₂O]⁺) or ammonia (B1221849). uni.lu This technique is also highly sensitive for purity assessment, capable of detecting and identifying trace-level impurities. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can further aid in its identification. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts uni.lu
Adduct TypeCalculated m/zPredicted CCS (Ų)
[M+H]⁺104.10700123.2
[M+Na]⁺126.08894129.3
[M+K]⁺142.06288128.9
[M+H-H₂O]⁺86.09698118.8

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. This technique would be definitive for confirming the (R) or (S) configuration of a chiral sample of this compound.

The process involves growing a single, high-quality crystal of the compound (or a suitable derivative), which is then exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. While the technique is powerful, its application requires the compound to be a crystalline solid. To date, there are no published X-ray crystal structures specifically for this compound in major crystallographic databases. However, the method is widely used for structurally similar amino alcohols and complex organic molecules to provide unambiguous proof of their absolute configuration. researchgate.netresearchgate.net

Chromatographic Methods for Separation, Isolation, and Quantification

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

High-Performance Liquid Chromatography (HPLC): Due to its polarity, this compound is well-suited for analysis by reverse-phase (RP) HPLC. A typical method would use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com For mass spectrometry detection (LC-MS), volatile buffers or acid modifiers such as formic acid are employed. sielc.comnih.gov Chiral HPLC, using a stationary phase functionalized with a chiral selector, would be the method of choice for separating the (R) and (S) enantiomers and determining enantiomeric excess. The availability of analytical data for the hydrochloride salt of the (S)-enantiomer confirms the use of HPLC and LC-MS for this compound's analysis. bldpharm.com

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its high polarity and low volatility, which can lead to poor peak shape and column adsorption. Therefore, derivatization is often required prior to analysis. The hydroxyl and amine groups can be converted into less polar, more volatile esters or silyl (B83357) ethers. Following derivatization, the compound can be readily analyzed on a standard non-polar or medium-polarity GC column, often coupled with a mass spectrometer (GC-MS) for definitive identification.

V. Theoretical and Computational Chemistry Investigations of Amino Alcohols

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules and predict their chemical behavior. These methods can elucidate electron distribution, orbital energies, and molecular properties, which are fundamental to understanding a molecule's reactivity. For complex organic molecules such as amino alcohols, these calculations can predict reaction mechanisms and the stability of various chemical species. researchgate.netnih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. redalyc.org It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like amino alcohols. researchgate.net

DFT studies on systems analogous to 4-Amino-3-methylbutan-1-ol have been used to determine a range of properties that govern their reactivity. jcdronline.org Key parameters derived from DFT calculations include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles are optimized to find the molecule's most stable three-dimensional structure.

Vibrational Frequencies: Calculated frequencies can be compared with experimental infrared and Raman spectra to confirm the structure and identify functional groups. jcdronline.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction. researchgate.net

For instance, DFT calculations on the related compound 4-amino-3-(4-chlorophenyl)-butanoic acid were used to obtain its optimized geometry, vibrational frequencies, and analyze molecular stability through Natural Bond Orbital (NBO) analysis, which examines charge delocalization and hyperconjugative interactions. jcdronline.org Such studies provide a comprehensive theoretical framework for understanding the chemical behavior of amino alcohol systems.

Table 1: Key Electronic and Reactivity Descriptors Calculable via DFT
DescriptorSignificance
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater nucleophilicity.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater electrophilicity.
HOMO-LUMO GapRepresents chemical stability and reactivity; a smaller gap implies higher reactivity.
Ionization Potential (IP)The energy required to remove an electron; related to HOMO energy. nih.gov
Electron Affinity (EA)The energy released when an electron is added; related to LUMO energy. nih.gov
Electronegativity (χ)A measure of the ability to attract electrons. nih.gov
Chemical Hardness (η)Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. nih.gov
Electrophilicity Index (ω)A global measure of electrophilic character. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three dimensions. nih.gov For compounds like this compound, which are building blocks for pharmaceutically active molecules, molecular docking is a particularly valuable simulation technique. mdpi.comrsc.org

Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an amino alcohol derivative) when it binds to a second molecule (a receptor, typically a protein or enzyme). rsc.orgmdpi.com The process involves:

Preparation of Structures: High-quality 3D structures of both the ligand and the receptor are required. The receptor structure is often obtained from experimental methods like X-ray crystallography or built using homology modeling. nih.govexpasy.org

Sampling: The docking algorithm explores a vast number of possible binding poses of the ligand within the receptor's active site, considering various rotations and translations of the ligand and sometimes the flexibility of the receptor's side chains.

Scoring: A "scoring function" is used to estimate the binding affinity for each pose. These functions calculate a score based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the ligand and the receptor. mdpi.com

The results of docking simulations can identify potential drug candidates by ranking them based on their predicted binding affinities and interaction patterns. rsc.org For amino alcohols, docking can reveal crucial interactions, such as hydrogen bonds formed by the amine (-NH2) and hydroxyl (-OH) groups with amino acid residues in the receptor's active site, guiding the design of more potent and selective molecules. mdpi.com

Prediction of Physicochemical Parameters and Intermolecular Interactions

Computational methods are frequently used to predict the physicochemical properties of molecules, which are essential for applications in drug discovery and material science. escholarship.org For this compound, several key parameters have been computed and are available in public databases. nih.gov These predictions help in assessing properties like solubility, lipophilicity, and potential for oral bioavailability.

Intermolecular interactions, particularly hydrogen bonding, are critical to the behavior of this compound. The presence of both a hydrogen bond donor (-OH and -NH2 groups) and acceptor (N and O atoms) allows it to interact strongly with itself and with other polar molecules, such as water, influencing its boiling point and solubility. Computational models can analyze these interactions in detail, predicting their strength and geometry.

Table 2: Computed Physicochemical Properties of this compound
PropertyPredicted ValueSignificance
Molecular Weight103.16 g/molThe mass of one mole of the substance. nih.gov
XLogP3-AA-0.2A measure of lipophilicity; a negative value indicates hydrophilicity. nih.gov
Hydrogen Bond Donor Count2Number of groups that can donate a hydrogen atom to a hydrogen bond (-OH, -NH2). nih.gov
Hydrogen Bond Acceptor Count2Number of atoms that can accept a hydrogen atom in a hydrogen bond (O, N). nih.gov
Rotatable Bond Count3Number of bonds that allow free rotation, indicating molecular flexibility. nih.gov
Topological Polar Surface Area (TPSA)46.3 ŲRelates to a molecule's ability to permeate cell membranes. nih.gov
Exact Mass103.099714038 DaThe calculated mass based on the most abundant isotopes. nih.gov

Conformational Analysis of Amino Alcohol Derivatives

Computational methods are essential for exploring the conformational landscape of a molecule. nih.gov By systematically rotating the dihedral angles of the flexible bonds, a potential energy surface can be generated, and the low-energy, stable conformers can be identified. illinois.edu

A key feature in the conformational analysis of amino alcohols is the potential for intramolecular hydrogen bonding. doi.org In this compound, a hydrogen bond can form between the hydroxyl group (-OH) and the amino group (-NH2). This interaction can significantly stabilize certain conformations, restricting the molecule's flexibility and locking it into a preferred shape. DFT calculations, combined with Natural Bond Orbital (NBO) analysis, can be used to identify and quantify the strength of such intramolecular hydrogen bonds, explaining their influence on the molecule's structure and spectroscopic properties. doi.org

Vi. Biochemical and Mechanistic Studies on Amino Alcohols Non Human Focus

Role as Chiral Building Blocks in Biosynthesis

4-Amino-3-methylbutan-1-ol and its related structures are recognized for their role as chiral building blocks in the synthesis of more complex molecules. smolecule.comevitachem.com Their specific stereochemistry is often crucial for their biological activity. evitachem.com The presence of both an amino and a hydroxyl group allows for a variety of chemical modifications, making them versatile intermediates in organic synthesis. smolecule.comevitachem.com

In the field of medicinal chemistry, these chiral amino alcohols serve as foundational structures for developing new pharmaceutical compounds. smolecule.comevitachem.com For instance, derivatives of these amino alcohols are utilized in the synthesis of potent inhibitors for various enzymes. academie-sciences.fr The synthesis of complex natural products, such as the cytotoxic macrocyclic lactones amphidinolides G and H, has utilized a universal building block derived from a related chiral amino alcohol, (3S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methylbutan-1-ol. researchgate.net

The development of synthetic routes to produce these chiral amino alcohols with high optical purity has been a significant area of research. Methodologies often begin with readily available chiral precursors, such as amino acids, and involve multiple steps to achieve the desired stereochemistry.

Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

The biological activity of this compound and similar amino alcohols is intrinsically linked to their ability to interact with biological macromolecules like enzymes and receptors. evitachem.comsmolecule.com These interactions are facilitated by the functional groups present in the molecule, namely the amino and hydroxyl groups, which can participate in hydrogen bonding and electrostatic interactions with the active sites of these biological targets. evitachem.com

The specific three-dimensional arrangement of atoms in these chiral molecules is critical for effective binding to their biological partners. evitachem.com This stereospecificity dictates the molecule's ability to fit into the binding pocket of an enzyme or receptor, thereby influencing its biological effect. evitachem.com Computational docking analyses are often employed to gain insights into the binding modes of these molecules and to understand the relationship between their structure and activity. nih.gov

Many biological processes are dependent on the interactions between small molecule ligands and proteins. elifesciences.orgnih.gov Amino alcohols can act as ligands, modulating the function of proteins by either inhibiting or activating them. elifesciences.orgnih.gov

Derivatives of amino alcohols have been shown to be effective inhibitors of various enzymes. For example, (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284) (AMBPP) is a potent inhibitor of IspH, a [4Fe–4S]-dependent enzyme in the methylerythritol phosphate (B84403) pathway, which is a key target for developing new antibacterial and antiparasitic drugs. academie-sciences.fr The amino group of AMBPP is crucial for its inhibitory activity, binding to the apical iron of the IspH [4Fe–4S] cluster. academie-sciences.fr

In another study, a series of benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates, which are derivatives of amino alcohols, were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Several of these compounds showed preferential and potent inhibition of BChE, with some being significantly more active than the standard drug rivastigmine. mdpi.com The inhibitory activity was found to be dependent on the substituents on the amino alcohol scaffold. mdpi.com Specifically, a derivative bearing an isobutyl group, which is structurally related to this compound, demonstrated significant inhibitory potency against BChE. mdpi.com

The mechanism of inhibition by these carbamate (B1207046) derivatives involves the carbamylation of the serine residue in the active site of the cholinesterase enzyme. mdpi.com Molecular modeling studies have been used to understand the binding modes of these inhibitors within the active site of both AChE and BChE. mdpi.com

Compound/DerivativeTarget EnzymeType of InhibitionKey Findings
(E)-4-amino-3-methylbut-2-en-1-yl diphosphate (AMBPP)IspHPotent inhibitorBinds to the apical iron of the [4Fe–4S] cluster. academie-sciences.fr
Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamatesButyrylcholinesterase (BChE)Preferential and potent inhibitionInhibitory activity is dependent on the substituents. mdpi.com

Participation in Microbial Metabolic Pathways

In various microorganisms, the catabolism of amino acids can lead to the formation of corresponding alcohols. mdpi.com For instance, branched-chain alcohols like 3-methylbutan-1-ol are produced from the degradation of the branched-chain amino acid leucine (B10760876) through the Ehrlich pathway. mdpi.com This metabolic process is significant in the development of flavor profiles in fermented foods and beverages. mdpi.comacs.orgagroscope.ch

The production of these "fusel alcohols" is a common trait among yeasts and some bacteria. mdpi.com The specific types and amounts of amino acids present in the growth medium can influence the production of these alcohols. mdpi.com The formation of 3-methylbutanal (B7770604) and its subsequent reduction to 3-methylbutan-1-ol is a known pathway in lactic acid bacteria, contributing to the characteristic flavors of certain cheeses. acs.orgagroscope.ch

Engineered microorganisms have been developed to produce amino alcohols. A polyketide synthase (PKS) platform has been engineered in Streptomyces albus to produce a variety of compounds, including branched-chain amino alcohols. biorxiv.orgresearchgate.net By exchanging the malonyl-CoA-specific acyltransferase (AT) in the PKS extension module with a methylmalonyl-CoA-specific AT, the engineered strain was able to produce 4-amino-3-methyl-2-butanol. biorxiv.orgresearchgate.net

Furthermore, the fermentative production of 4-amino-1-butanol (B41920) (4AB) has been achieved in metabolically engineered Corynebacterium glutamicum. nih.gov This was accomplished by introducing a new pathway that converts putrescine to 4AB using a putrescine aminotransferase and an aldehyde dehydrogenase from Escherichia coli. nih.gov

The biosynthesis of chiral amino alcohols has also been demonstrated in E. coli through the use of an engineered amine dehydrogenase. nih.gov This biocatalytic approach allows for the direct asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols with high stereoselectivity. nih.gov

OrganismPathway/EnzymeProduct
Streptomyces albusEngineered Polyketide Synthase (PKS)4-amino-3-methyl-2-butanol biorxiv.orgresearchgate.net
Corynebacterium glutamicumEngineered pathway with putrescine aminotransferase and aldehyde dehydrogenase4-amino-1-butanol nih.gov
Escherichia coliEngineered Amine DehydrogenaseChiral amino alcohols nih.gov

Exploration of Biological Activities (Preclinical, Non-Human Systems)

In preclinical, non-human systems, this compound and its analogs have been investigated for a range of biological activities. The inherent structure of these compounds, featuring both an amino and a hydroxyl group, allows for interactions with various biomolecules, suggesting potential therapeutic applications. smolecule.com

Research has explored their use as building blocks in the development of drugs targeting specific biological systems. smolecule.com For example, derivatives of amino alcohols have been incorporated into molecules designed to inhibit enzymes or interact with receptors. evitachem.comsmolecule.com The unique structural features of these compounds confer distinct chemical and biological properties that are valuable for targeted applications in medicinal chemistry. smolecule.com

Studies have also indicated that some amino alcohol derivatives may possess antimicrobial properties. smolecule.com Additionally, metal complexes involving chiral amino alcohols have been synthesized and shown to exhibit cytotoxic effects against human tumor cell lines in vitro. rsc.org

Studies on Anticancer Potential of Derivatives

There is no specific research data available in the public domain regarding the anticancer potential of derivatives of this compound. Studies on related amino alcohol structures have been conducted, but direct experimental evidence, including IC50 values against cancer cell lines for derivatives of this specific compound, is not documented in the available scientific literature.

Investigations into Antimicrobial Properties

Similarly, investigations into the antimicrobial properties of this compound derivatives are not documented in the available scientific literature. While the broader class of amino alcohols has been a subject of antimicrobial research, specific derivatives of this compound have not been synthesized and tested against microbial strains for their minimum inhibitory concentrations (MIC). Therefore, no data tables or detailed research findings on their antimicrobial efficacy can be provided.

Vii. Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Synthetic Methodologies

The demand for greener chemical processes has spurred research into more sustainable methods for synthesizing amino alcohols. Traditional multi-step syntheses, which may involve protecting groups and harsh reagents, are being replaced by more elegant and efficient strategies. Future research is focused on several key areas:

Catalytic Hydrogenation and Reductive Amination: Processes like the catalytic hydrogenation of nitriles or reductive amination of hydroxy ketones are being refined. A patented method for producing 4-aminobutanol involves the catalytic isomerization of but-2-ene-1,4-diol followed by aminative catalytic hydrogenation, showcasing a move towards higher yields and less complex routes. google.com

Use of Eco-Friendly Reagents and Solvents: The exploration of ionic liquids and other green solvents as reaction media is a promising trend. For instance, a two-component catalytic system using an ionic liquid (BMIM-Br) has been shown to be effective for transforming amino alcohols and CO2 into cyclic urethanes, which are valuable chemical products. mdpi.com

Biocatalysis: The use of enzymes to produce chiral amino alcohols offers high stereoselectivity under mild conditions. Engineering artificial metabolic pathways in microorganisms, such as E. coli, can enable the bioconversion of precursors like lysine (B10760008) into chiral amino alcohols. mdpi.comontosight.ai This approach avoids the use of toxic reagents and can lead to highly pure products.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The chirality of 4-Amino-3-methylbutan-1-ol is critical for its application in pharmaceuticals, making stereoselective synthesis a major research focus. Developing new catalytic systems that can precisely control the 3D arrangement of atoms is essential.

Recent breakthroughs include:

Chromium-Catalyzed Cross-Coupling: Researchers have developed a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. westlake.edu.cn This method uses an α-amino radical polar crossover strategy to control chemical and stereochemical selectivity, offering a modular path to chiral β-amino alcohols. westlake.edu.cn

Ruthenium and Iridium Catalysis: Ruthenium catalysts, such as Ru-MeOBIPHEP, have proven effective in the asymmetric hydrogenation of enamines to produce chiral amino alcohols with high enantiomeric excess. acs.org Similarly, iridium catalysts are being used for the C–H amidation of sp3 methyl C–H bonds, providing a new synthetic route to 1,2-amino alcohols. rsc.org

Organocatalysis: Simple primary β-amino alcohols themselves, in combination with co-catalysts like amino acids, can act as efficient organocatalysts in reactions like the Diels-Alder cycloaddition and aldol (B89426) condensation. researchgate.net Proline-mediated Mannich reactions are also a key strategy for the asymmetric synthesis of substituted β-amino alcohols. tohoku.ac.jpresearchgate.net

Catalytic SystemReaction TypeKey Advantage
Chromium (Cr) CatalysisAsymmetric Cross Aza-Pinacol CouplingModular synthesis from accessible aldehydes and imines with high stereoselectivity. westlake.edu.cn
Ruthenium (Ru) Catalysis (e.g., Ru-MeOBIPHEP)Asymmetric Enamine HydrogenationHigh efficiency and enantiomeric excess (≥99% ee) in producing chiral amino alcohols. acs.org
Iridium (Ir) CatalysisC–H AmidationEnables synthesis from readily available alcohols by activating sp3 C-H bonds. rsc.org
Proline (Organocatalysis)Three-Component Mannich ReactionGeneral method for asymmetric synthesis of α-substituted β-amino secondary alcohols. tohoku.ac.jpresearchgate.net

Applications in Functional Materials and Supramolecular Chemistry

The dual functionality of this compound—containing both hydrogen-bond-donating and -accepting groups (hydroxyl and amino)—makes it an attractive candidate for materials science.

Polymer and Coating Intermediates: Related amino alcohols serve as intermediates in the production of industrial products like coatings and adhesives. smolecule.com The ability of the amino and hydroxyl groups to react and form strong intermolecular bonds is key to creating robust polymer networks.

Supramolecular Assemblies: The capacity for hydrogen bonding allows molecules like this compound to participate in self-assembly, forming ordered structures. This is a foundational concept in supramolecular chemistry, where molecules are designed to build complex, functional architectures. Squaramides, which can be synthesized from amines, have shown a tendency to form supramolecular gels in alcoholic solvents. rsc.org

Building Blocks for Complex Molecules: In material science, chiral alcohols are used as building blocks for complex molecules with specific properties for applications in polymer design and asymmetric catalysis. smolecule.com

Deeper Elucidation of Biochemical Roles and Molecular Mechanisms

While this compound is primarily known as a synthetic intermediate, research is ongoing to understand the biochemical roles of the amino alcohol motif. Its structural similarity to endogenous molecules suggests potential biological activity.

Enzyme Interactions: The structure of amino alcohols allows them to interact with biological targets like enzymes and receptors through hydrogen bonding and other non-covalent interactions. smolecule.com Some amino alcohols have been shown to interact with enzymes dependent on pyridoxal-5-phosphate (PLP), which could modulate cellular processes. smolecule.com

Pharmacological Scaffolds: The compound serves as a crucial building block for active pharmaceutical ingredients (APIs). smolecule.com Its specific stereochemistry is often essential for the efficacy of the final drug molecule. Analogues have been investigated for potential antimicrobial and antifungal properties. ontosight.ai

Neurotransmitter Analogues: The related compound 4-amino-1-butanol (B41920) is an analogue and precursor of the neurotransmitter γ-aminobutyric acid (GABA), highlighting how simple amino alcohols can play roles in neurochemistry. wikipedia.org Future research could explore whether this compound or its derivatives have similar neuromodulatory effects.

Integration of Artificial Intelligence and Machine Learning in Amino Alcohol Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from synthesis planning to property prediction. nih.gov

Synthesis Planning and Optimization: AI-driven tools can predict synthetic routes, screen for optimal catalysts, and refine reaction conditions, reducing the time and cost of development. nih.govillinois.edu Automated synthesizers, guided by these algorithms, can accelerate the creation of versatile intermediates like protected α-amino aldehydes for amino alcohol synthesis. beilstein-journals.org

Property Prediction: Computational models can predict the physicochemical and biological properties of molecules. For this compound, properties such as the predicted collision cross section have been calculated using computational tools, aiding in its analytical characterization. uni.lu

Drug Discovery and Development: Machine learning models are increasingly used to predict the biological activity of compounds and identify potential drug candidates. utexas.edu For aminoacidopathies, AI tools are being used to interpret complex metabolic profiles, improving diagnostic accuracy. nih.gov This approach could be extended to predict the potential biological roles of novel amino alcohols like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-methylbutan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Hydrogenation of Propargyl Alcohol Derivatives : Palladium-based catalysts (e.g., Lindlar catalyst or ligand-modified Pd nanoparticles) are effective for selective hydrogenation of acetylenic precursors to yield amino alcohols. Temperature (25–50°C) and solvent polarity (e.g., ethanol vs. THF) critically impact stereoselectivity and byproduct formation .
  • Reductive Amination : Reaction of 3-methylbutan-1-ol with ammonia under hydrogenation conditions (e.g., Ra-Ni catalyst) can yield the target compound. Optimizing pH (neutral to slightly acidic) and pressure (1–5 atm H₂) improves conversion rates .
  • Data Table :
MethodCatalystYield (%)Purity (%)Key Conditions
HydrogenationPd/Lindlar65–7890–9530°C, EtOH, 3 atm H₂
Reductive AminationRa-Ni45–6085–90pH 6.5, 50°C, 5 atm H₂

Q. How can the structural and stereochemical properties of this compound be characterized?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the amine (-NH₂) and hydroxyl (-OH) groups. Coupling constants (e.g., J=3.54.0HzJ = 3.5–4.0 \, \text{Hz}) help identify stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis. Crystallization in polar solvents (e.g., water/methanol mixtures) enhances crystal quality .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₅H₁₃NO) and detects impurities like dehydration products .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Oxidative Degradation : The primary amine group is prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials to limit exposure to light and oxygen .
  • Hygroscopicity : Use desiccants (e.g., molecular sieves) in storage containers. Karl Fischer titration monitors water content (<0.1% w/w recommended) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts show promise?

  • Methodological Answer :

  • Chiral Ligand-Modified Catalysts : Palladium nanoparticles functionalized with chiral ligands (e.g., (R)-BINAP) achieve enantiomeric excess (ee) >90% in hydrogenation reactions. Solvent choice (e.g., toluene vs. DCM) influences ee .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) ensures separation efficiency .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Study binding affinity to enzymes (e.g., aminotransferases) using force fields like AMBER or CHARMM. Solvent-accessible surface area (SASA) analysis identifies key interaction sites .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions. Basis sets (e.g., 6-31G*) balance accuracy and computational cost .

Q. How can conflicting data on the compound’s reactivity in protic vs. aprotic solvents be resolved?

  • Methodological Answer :

  • Controlled Kinetic Studies : Compare reaction rates in DMSO (aprotic) vs. methanol (protic) using stopped-flow techniques. Apparent rate constants (kobsk_{\text{obs}}) reveal solvent effects on transition states .
  • Isotopic Labeling : 18O^{18}\text{O}-labeling tracks hydroxyl group participation in solvolysis. LC-MS quantifies isotopic distribution in products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.